molecular formula C8H3Cl2NO2 B161661 4,5-Dichloroisatin CAS No. 1677-47-0

4,5-Dichloroisatin

Cat. No. B161661
CAS RN: 1677-47-0
M. Wt: 216.02 g/mol
InChI Key: WWSWHYAXEFLETD-UHFFFAOYSA-N
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Description

4,5-Dichloroisatin, also known as 4,5-Dichloroindoline-2,3-dione, is a chemical compound with the molecular formula C8H3Cl2NO2 . It has a molecular weight of 216.02 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 4,5-Dichloroisatin consists of two chlorine atoms, one nitrogen atom, two oxygen atoms, and eight carbon atoms . The exact structure can be found in databases like PubChem and ChemSpider .


Physical And Chemical Properties Analysis

4,5-Dichloroisatin is a solid substance . It has a molecular weight of 216.02 . It should be stored in a dry room at room temperature .

Scientific Research Applications

Antioxidant Activity

  • 4,5-Dichloroisatin derivatives were synthesized and their antioxidant activities were investigated, comparing the results with synthetic antioxidants. The study highlighted the potential of these compounds in synthetic organic and medicinal chemistry (Karami Hezarcheshmeh & Azizian, 2021).

Synthesis and Chemical Properties

  • A study focused on the synthesis of 4,5-Dichloro-1,2-dicyanobenzene, highlighting its application in creating other chemical compounds and demonstrating the versatility of 4,5-Dichloroisatin in synthetic chemistry (Wöhrle, Eskes, Shigehara & Yamada, 1993).

Biological and Pharmacological Properties

Synthesis of Schiff and Mannich Bases

  • A study on the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones explored the chemical structures of these compounds, contributing to the understanding of isatin chemistry (Bekircan & Bektaş, 2008).

Crystal Structure and Molecular Docking Studies

  • Synthesis and characterization of a 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione was conducted, including molecular docking studies to understand its inhibition properties. This research underlines the significance of 4,5-Dichloroisatin in molecular docking and drug discovery (Sharma, Banerjee, Sharma & Gupta, 2021).

Safety and Hazards

4,5-Dichloroisatin is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation and avoiding contact with skin, eyes, or clothing .

Mechanism of Action

Target of Action

4,5-Dichloroisatin, a coastal pollutant of emerging concern, has been found to have a high affinity for G protein alpha subunits (Gα) in the brain tissues of marine medaka and zebrafish . Gα proteins are crucial components of G protein-coupled receptors (GPCRs), which regulate a myriad of biological processes, including the hypothalamus-pituitary-gonadal-liver (HPGL) axis .

Mode of Action

The binding of 4,5-Dichloroisatin to Gα protein competitively inhibits its activation by substrate . This interaction disrupts the signaling transduction from GPCRs, leading to alterations in various biological processes regulated by these receptors .

Biochemical Pathways

The disruption of GPCR signaling by 4,5-Dichloroisatin affects the HPGL axis, a critical biochemical pathway involved in endocrine regulation . The compound’s action on this pathway can lead to abnormal hormonal production through the mitogen-activated protein kinase pathway .

Result of Action

The binding of 4,5-Dichloroisatin to Gα proteins and the subsequent disruption of GPCR signaling can lead to a variety of molecular and cellular effects. These include endocrine disruption via the HPGL axis, leading to abnormal hormonal production . This disruption can result in an imbalance in hormone homeostasis and increased E2/T ratio .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,5-Dichloroisatin. For instance, in a study involving marine medaka, the compound was found to exhibit better antifouling properties by decreasing the attached bacterial concentration in an Escherichia coli-suspended buffer aqueous medium . This suggests that the presence of certain microorganisms in the environment can influence the compound’s action.

properties

IUPAC Name

4,5-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-3-1-2-4-5(6(3)10)7(12)8(13)11-4/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSWHYAXEFLETD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=O)C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408697
Record name 4,5-Dichloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1677-47-0
Record name 4,5-Dichloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-Dichloro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Chlorination of 4-chloroisatin with sulfuryl chloride by the method of B. R. Baker, et al., J. Org. Chem., 17, 149 (1952), gave a 70% yield of the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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